![molecular formula C14H16ClNO4S2 B2839462 3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxybenzenesulfonamide CAS No. 2034517-44-5](/img/structure/B2839462.png)
3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxybenzenesulfonamide
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Description
3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxybenzenesulfonamide is a synthetic compound with potential applications in scientific research. It is a sulfonamide derivative with a molecular formula of C14H16ClNO4S2 and a molecular weight of 377.87 g/mol.
Scientific Research Applications
- MC-25-41 , a derivative of this compound, acts as a high-affinity, selective D3 dopamine receptor ligand . Dopamine receptors play crucial roles in neurological processes, including reward, motivation, and movement control. Investigating ligands like MC-25-41 can enhance our understanding of dopamine receptor function and potentially lead to therapeutic applications.
Dopamine Receptor Ligand
properties
IUPAC Name |
3-chloro-N-(3-hydroxy-3-thiophen-3-ylpropyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4S2/c1-20-14-3-2-11(8-12(14)15)22(18,19)16-6-4-13(17)10-5-7-21-9-10/h2-3,5,7-9,13,16-17H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVZMXQCCHPMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CSC=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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